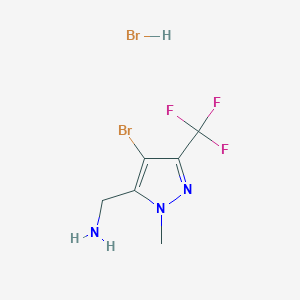

(4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide

Description

(4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide is a pyrazole-based compound featuring a bromo substituent at position 4, a methyl group at position 1, and a trifluoromethyl group at position 3. The methanamine moiety at position 5 is protonated as a hydrobromide salt. This structure combines halogenated, fluorinated, and amine functionalities, making it a candidate for applications in medicinal chemistry or agrochemical research.

For instance, brominated pyrazole intermediates are synthesized via procedures like those in Example 5.23 and 5.24 (), where bromomethyl groups are introduced under controlled conditions .

Properties

IUPAC Name |

[4-bromo-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF3N3.BrH/c1-13-3(2-11)4(7)5(12-13)6(8,9)10;/h2,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXVAIBQGWLFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)Br)CN.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of Substituents: The bromine, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Formation of Methanamine Group: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Conversion to Hydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are common.

Coupling: Palladium catalysts are often used in coupling reactions.

Major Products

The major products depend on the specific reactions and conditions but can include various substituted pyrazoles, amines, and more complex heterocyclic compounds.

Scientific Research Applications

Overview

(4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide is a complex organic compound with significant potential in various scientific fields. Its unique structure, which includes a pyrazole ring with trifluoromethyl and bromine substituents, contributes to its diverse applications, particularly in medicinal chemistry and agrochemistry.

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent due to its ability to modulate biological pathways. Its unique structural features allow it to interact with various molecular targets, making it a candidate for:

- Anti-inflammatory Agents : Research indicates that pyrazole derivatives can possess anti-inflammatory properties, potentially useful in treating conditions like arthritis.

- Anticancer Activity : Some studies suggest that compounds similar to (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide may inhibit cancer cell proliferation through specific molecular interactions.

Agrochemicals

The compound shows promise in agrochemical applications, particularly as:

- Pesticides : Pyrazole derivatives are known for their effectiveness against various pests, contributing to their development as agricultural chemicals.

Material Science

Due to its unique electronic properties, this compound can be explored for applications in:

- Organic Electronics : The incorporation of trifluoromethyl groups enhances the compound's electronic characteristics, making it suitable for use in organic semiconductors.

Case Study 1: Anti-inflammatory Properties

A study conducted on related pyrazole derivatives demonstrated significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines in vitro. The mechanism was attributed to the compound's ability to interfere with NF-kB signaling pathways.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal indicated that (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide exhibited selective cytotoxicity against certain cancer cell lines. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural and synthetic differences between the target compound and its analogs:

Key Observations:

Halogenation Patterns : The target compound and Example 5.23 share bromo substituents, but the latter includes a bromomethyl group and a ketone, reducing its amine functionality .

Amine Functionality : The target’s primary amine contrasts with Compound 6 (), which features an N-methylmethanamine group and a methoxy substituent .

Fluorinated Groups : Both the target and the imidazole analog () incorporate trifluoromethyl groups, but the latter uses an imidazole core instead of pyrazole, altering electronic properties .

Counterions : The hydrobromide salt in the target differs from the dihydrobromide in , impacting solubility and stability .

Biological Activity

(4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a bromine atom and a trifluoromethyl group, suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

- Molecular Formula : C12H12BrF3N6O2

- Molecular Weight : 409.17 g/mol

- InChI Key : OOILMKVSWVYWTG-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 12.5 to 250 μg/ml depending on the specific bacterial strain tested .

| Compound | MIC (μg/ml) | Target Organisms |

|---|---|---|

| 1 | 50 | S. typhi |

| 2 | 250 | C. albicans |

| 3 | 62.5 | E. coli |

| 4 | 12.5 | S. aureus |

Anticancer Activity

The anticancer properties of pyrazole derivatives have been explored extensively, particularly their ability to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Compounds similar to (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine have demonstrated low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production in pancreatic cancer cells .

Study on Antimicrobial Efficacy

A study conducted by Liu et al. (2021) evaluated various pyrazole derivatives, including those with structural similarities to our compound. The results indicated that certain substitutions could enhance antibacterial activity significantly, with some derivatives outperforming standard antibiotics like ampicillin and ciprofloxacin in terms of efficacy against S. typhi and E. coli .

LDH Inhibition Study

In another study focusing on LDH inhibitors, compounds related to (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine were tested for their ability to inhibit lactate production in cancer cell lines such as MiaPaCa2 and A673. The lead compounds exhibited sub-micromolar inhibition levels, indicating their potential as therapeutic agents in cancer treatment .

Structure-Activity Relationship (SAR)

The structure of (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide allows for diverse interactions with biological targets due to the presence of electronegative groups like bromine and trifluoromethyl. Modifications at these positions can significantly alter the compound's biological profile:

| Substitution Position | Effect on Activity |

|---|---|

| Bromine | Enhances antimicrobial activity |

| Trifluoromethyl | Increases lipophilicity and potency |

Q & A

Q. What synthetic routes are reported for (4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide, and how is its structural integrity validated?

- Methodological Answer : Synthesis typically involves halogenation and trifluoromethylation of pyrazole precursors. For example, trifluoromethyl groups can be introduced via reactions with trifluoromethyl chloride under controlled conditions, followed by bromination at the 4-position . The methanamine side chain is introduced through reductive amination or nucleophilic substitution. Validation :

- NMR/IR : Confirm functional groups (e.g., trifluoromethyl at δ ~ -60 ppm in NMR, NH stretches in IR).

- X-ray crystallography : Resolve molecular geometry using SHELX for refinement (e.g., R-factor < 0.05) .

- Elemental analysis : Match calculated and observed C, H, N, Br content (±0.3%).

Q. Which chromatographic techniques are optimal for assessing purity, and what solvent systems are recommended?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) + 0.1% trifluoroacetic acid (TFA) for ion-pairing. Monitor at 254 nm for bromine absorption .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress (Rf ~0.4).

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products like dehalogenated or dimerized species?

- Methodological Answer :

- Temperature control : Maintain < 60°C during trifluoromethylation to prevent thermal decomposition .

- Catalyst optimization : Use Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity in halogenation steps .

- By-product mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess HBr generated during hydrobromide salt formation .

Q. What crystallographic strategies address challenges like twinning or low-resolution data for this compound?

- Methodological Answer :

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning, and ISOR/ADPS restraints for anisotropic displacement .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How are contradictions between -NMR splitting patterns and X-ray-derived torsion angles resolved?

- Methodological Answer :

- Dynamic effects : Perform VT-NMR (Variable Temperature) to assess conformational flexibility (e.g., amine group rotation).

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level and simulate NMR spectra using GIAO approach .

- Paramagnetic relaxation : Exclude metal contamination via ICP-MS .

Q. What in vitro assays evaluate biological activity, and how are false positives mitigated?

- Methodological Answer :

- Antimicrobial assays : Use microdilution (MIC) against S. aureus and E. coli with resazurin viability staining .

- Cytotoxicity : Include HEK293 controls and pre-treat compounds with glutathione to test redox-mediated false positives .

Q. Which computational methods predict electronic properties and ligand-receptor interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.